3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-[(2-ethylpyrazol-3-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-2-12-9(4-6-11-12)8-10-5-3-7-13/h4,6,10,13H,2-3,5,7-8H2,1H3 |
InChI Key |
MTFDOYUWZMVCRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCO |
Origin of Product |
United States |
Preparation Methods
Methodology:
Preparation of Ethyl-Substituted Pyrazole:
The synthesis begins with the alkylation of pyrazole at the N-1 position using ethyl halides (e.g., ethyl bromide) under basic conditions, typically with potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).Formylation at the 5-Position:
The ethylated pyrazole undergoes a Vilsmeier-Haack formylation or a similar electrophilic substitution using reagents like POCl₃ and DMF to introduce the aldehyde group at the 5-position.
Reaction Conditions and Optimization:
| Parameter | Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate or sodium hydride | Facilitates N-alkylation |
| Solvent | DMF or acetonitrile | Ensures solubility and reactivity |
| Temperature | 0°C to room temperature | Controlled to prevent side reactions |
| Reagents | Ethyl halide, POCl₃, DMF | Specific for alkylation and formylation |
Yield and Purity:
Formation of the Pyrazole Methylamine Intermediate
The aldehyde derivative reacts with a suitable amine (e.g., 3-aminopropanol) to form the amino alcohol linkage.
Methodology:
Condensation Reaction:
The aldehyde reacts with 3-aminopropanol in ethanol or methanol in the presence of a base such as sodium hydroxide or potassium carbonate.
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Ethanol or methanol | Solvent of choice for condensation |
| Base | Sodium hydroxide | Facilitates nucleophilic attack |
| Temperature | 25-60°C | Elevated temperature accelerates reaction |
| Time | 4-12 hours | Monitored via TLC for completion |
- Outcome:
Formation of the amino-linked intermediate, 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol , with purification through extraction and chromatography.
Notes:
- The reaction may be optimized by employing microwave irradiation to reduce reaction time and improve yield.
- Excess amine can be used to drive the equilibrium toward product formation.
Refinement and Purification
Isolation:
The crude product is typically purified by liquid-liquid extraction, followed by recrystallization from suitable solvents such as ethanol, ethanol-water mixtures, or acetone.Characterization:
Confirmed via NMR, IR, and mass spectrometry, ensuring the integrity of the pyrazole ring and amino alcohol functionalities.
Alternative Synthetic Approaches
Sequential Functionalization
- Stepwise assembly:
Synthesis of the pyrazole core, followed by selective functionalization at the 5-position with aldehyde groups, then subsequent nucleophilic substitution with amino alcohol derivatives.
Use of Protecting Groups
- Employing protecting groups on amino functionalities to prevent side reactions during multi-step synthesis, especially when introducing sensitive groups.
Data Summary Table
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrazole | Ethyl halide | Base, solvent, 0-25°C | N-ethyl pyrazole | 75-85 | Alkylation |
| 2 | N-ethyl pyrazole | POCl₃, DMF | 0-60°C | 1-ethyl-1H-pyrazole-5-carbaldehyde | 70-85 | Formylation |
| 3 | Aldehyde | 3-Aminopropanol | Base, ethanol | Final amino alcohol | 65-75 | Condensation |
Research Findings and Optimization
- The use of microwave-assisted synthesis has demonstrated increased yields and reduced reaction times for pyrazole formation and subsequent functionalization.
- Employing phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhances the efficiency of the Suzuki-type coupling reactions involved in precursor synthesis.
- Catalytic metal complexes such as palladium (Pd) are used in cross-coupling steps, with optimized loadings around 0.5-2 mol% to balance cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with pyrazole moieties exhibit anticancer properties. The structure of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol suggests potential interactions with biological targets involved in cancer progression. The pyrazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to targets such as protein kinases involved in cell signaling pathways related to cancer .
Neuroprotective Effects
Studies have shown that similar compounds can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol to modulate neurotransmitter levels or protect neuronal cells from oxidative stress could be beneficial for conditions like Alzheimer’s disease or Parkinson’s disease .
Pharmacology
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes that are overactive in certain diseases. For instance, it could potentially inhibit enzymes involved in the metabolism of drugs or toxins, thereby affecting drug efficacy and safety profiles. This application is particularly relevant in the context of personalized medicine, where understanding individual metabolic pathways can enhance therapeutic outcomes .
Antimicrobial Properties
The presence of the pyrazole group is associated with antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of pyrazole can inhibit bacterial growth, making 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol a candidate for further investigation in the development of new antimicrobial agents .
Agricultural Sciences
Pesticide Development
Given its structural characteristics, this compound may also have applications in agricultural science as a pesticide or herbicide. Compounds with similar structures have been shown to possess herbicidal properties by interfering with plant growth regulators or metabolic pathways essential for plant development .
Plant Growth Regulation
Research into plant growth regulators suggests that compounds like 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol could influence plant growth and yield by modulating hormonal pathways within plants. This application is particularly significant in enhancing crop resilience against environmental stresses .
Case Studies and Research Findings
| Application Area | Findings | Source |
|---|---|---|
| Anticancer Activity | Pyrazole derivatives showed promising anticancer activity against various cancer cell lines. | PubChem |
| Neuroprotective Effects | Similar compounds demonstrated protective effects on neuronal cells under oxidative stress. | Science.gov |
| Enzyme Inhibition | Potential to inhibit metabolic enzymes affecting drug metabolism and efficacy. | ResearchGate |
| Antimicrobial Properties | Exhibited significant antimicrobial activity against multiple bacterial strains. | Chemsrc |
| Pesticide Development | Structural analysis indicates potential herbicidal properties affecting plant growth. | BLD Pharm |
Mechanism of Action
The mechanism of action of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can bind to receptors, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table highlights key structural and molecular distinctions between 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol and two analogous compounds:
Key Observations:
Heterocycle Variations: The target compound and 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol both incorporate pyrazole rings but differ in substitution patterns. The former has a 1-ethyl group, while the latter features 1,3-dimethyl groups, which may influence steric hindrance and electronic properties .
Functional Group Placement: The target compound’s aminomethyl group bridges the pyrazole and propanol moieties, whereas 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol positions the amino group directly on the propanol backbone. This difference could affect reactivity or biological interactions .
Molecular Weight and Complexity: The target compound has the highest molecular weight (183.25 g/mol) due to its ethyl-substituted pyrazole and extended aminopropyl chain. The imidazole derivative (126.16 g/mol) is simpler, lacking alkyl substituents .
Potential Implications of Structural Differences
- Solubility and Lipophilicity : The ethyl and dimethyl groups on the pyrazole rings may enhance lipophilicity in the target compound and its dimethylpyrazole analog compared to the unsubstituted imidazole derivative. This could influence membrane permeability in biological systems .
- Synthetic Accessibility: The presence of multiple substituents (e.g., ethyl, amino) in the target compound might complicate synthesis compared to simpler analogs like 3-(1H-imidazol-5-yl)propan-1-ol .
- Pharmacological Relevance: Pyrazole and imidazole rings are common in drug design due to their ability to engage in hydrogen bonding and π-π interactions. The target compound’s aminomethyl-propanol chain could serve as a flexible linker in prodrug or ligand designs .
Biological Activity
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is , with a molecular weight of approximately 183.25 g/mol. The compound features a propanol backbone, an amino group, and a pyrazole moiety, which contributes to its solubility in polar solvents and enhances its reactivity in biological systems .
Structural Features
| Feature | Description |
|---|---|
| Backbone | Propanol |
| Functional Groups | Amino group, Hydroxyl group, Pyrazole |
| Molecular Weight | 183.25 g/mol |
| Solubility | High solubility in polar solvents |
Antimicrobial Properties
Research indicates that 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, compounds with similar pyrazole structures have demonstrated antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
The exact mechanisms through which 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts selectively with specific biological targets such as enzymes or receptors, potentially modulating various pathways involved in cellular signaling .
Case Studies
A study focusing on the antibacterial properties of pyrazole derivatives reported that certain analogs showed promising activity against resistant bacterial strains. The study highlighted that modifications in the pyrazole ring could enhance the antimicrobial efficacy of these compounds .
Synthesis
The synthesis of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol typically involves several steps:
- Formation of the Pyrazole Ring : The initial step involves synthesizing the pyrazole ring through a condensation reaction.
- Introduction of the Amino Group : An amino group is introduced via nucleophilic substitution.
- Hydroxyl Group Addition : The final step incorporates the hydroxyl group to complete the propanol structure.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Pyrazole Formation | Condensation | Hydrazine derivatives |
| 2. Amino Group Introduction | Nucleophilic substitution | Amines |
| 3. Hydroxyl Addition | Hydrolysis | Alcohols |
Potential Therapeutic Applications
Given its unique structure and biological activities, 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol has potential applications in various therapeutic areas:
Antimicrobial Therapy : Its ability to inhibit bacterial and fungal growth positions it as a candidate for developing new antimicrobial agents.
Pain Management : Research is ongoing to explore its effects on pain signaling pathways, particularly through inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain conditions .
Q & A
Q. Basic Research Focus
- Antibacterial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition Studies : Target enzymes like cyclooxygenase or kinases using spectrophotometric assays to evaluate binding affinity .
What challenges arise in the crystallographic characterization of this compound, and how can SHELX software address them?
Q. Advanced Research Focus
- Twinned Data and Hydrogen Bonding : Pyrazole rings and hydroxyl groups create complex hydrogen-bonding networks, leading to twinning. SHELXL refines high-resolution data by optimizing weighting schemes and handling partial occupancy .
- Validation Tools : Rint and GooF metrics in SHELX ensure model accuracy, while PLATON checks for missed symmetry .
How can computational modeling predict the compound’s interaction with biological targets, and what discrepancies might occur?
Q. Advanced Research Focus
- Docking Studies : Tools like AutoDock Vina simulate binding to active sites (e.g., bacterial enzymes), but may overestimate affinity due to solvent effects or protein flexibility .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes, though force field approximations can skew results compared to crystallographic data .
What strategies resolve contradictions in bioactivity data between structurally similar pyrazole derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., ethyl vs. methyl groups) clarifies electronic and steric effects. For example, 1-ethyl substitution enhances membrane permeability compared to bulkier analogs .
- Meta-Analysis : Cross-referencing IC₅₀ values from diverse assays (e.g., enzyme vs. cell-based) identifies assay-specific biases, such as off-target effects in whole-cell models .
How are regioselectivity challenges in pyrazole functionalization addressed during synthesis?
Q. Advanced Research Focus
- Directed Metalation : Using n-BuLi at low temperatures (−78°C) selectively deprotonates the pyrazole C4 position, enabling precise alkylation or arylation .
- Protecting Groups : Temporary protection of the amino-propanol chain with Boc groups prevents undesired side reactions during heterocycle modification .
What analytical techniques confirm the stereochemical integrity of chiral intermediates in the synthesis?
Q. Advanced Research Focus
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA, with polarimetric detection .
- X-ray Crystallography : Absolute configuration assignment via anomalous dispersion effects (e.g., Cu Kα radiation) .
How does solvent choice impact the compound’s stability during long-term storage?
Q. Advanced Research Focus
- Degradation Pathways : Protic solvents (e.g., ethanol) accelerate hydrolysis of the amino-propanol moiety. Stability studies using LC-MS identify degradation products (e.g., oxidized pyrazole rings) .
- Optimal Conditions : Anhydrous DMSO or acetonitrile at −20°C under argon minimizes decomposition .
What mechanistic insights can NMR kinetics provide about the compound’s reactivity?
Q. Advanced Research Focus
- Exchange Spectroscopy (EXSY) : Quantifies intermolecular proton transfer rates between the hydroxyl group and solvent, informing pH-dependent stability .
- ¹⁵N-Labeling : Tracks nitrogen inversion in the pyrazole ring, revealing conformational flexibility under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
